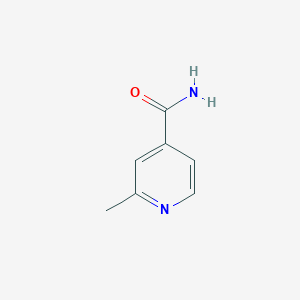

2-Methylpyridine-4-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSYTDWQLDZUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342913 | |

| Record name | 2-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19354-04-2 | |

| Record name | 2-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 2-Methylpyridine-4-carboxamide

The synthesis of this compound can be approached through various routes, often involving the initial formation of the pyridine (B92270) ring followed by functionalization, or by modifying a pre-existing pyridine derivative.

A common industrial method for producing 2-methylpyridine (B31789) (2-picoline), a precursor to this compound, is the Chichibabin pyridine synthesis. wikipedia.org This process involves the gas-phase condensation of acetaldehyde (B116499) and ammonia (B1221849) over a catalyst, typically an oxide catalyst like alumina, at high temperatures (350–550°C). chemicalbook.comwikipedia.org This reaction yields a mixture of 2-methylpyridine and 4-methylpyridine (B42270). chemicalbook.comresearchgate.net The formation of 2-methyl-5-ethylpyridine can also be achieved through the condensation of acetaldehyde and ammonia. beilstein-journals.org

A variation of this method explores the use of acetaldehyde ammonia trimer (AAT) in a semi-batch reactor. researchgate.netrsc.org The use of promoters, such as ammonium (B1175870) acetate, helps to adjust the pH of the reaction solution, influencing the product distribution. researchgate.netrsc.org

| Reactants | Catalyst/Promoter | Temperature (°C) | Pressure | Product(s) | Yield (%) |

| Acetaldehyde, Ammonia | Al₂O₃, other metal oxides | 350-550 | Atmospheric | 2-Methylpyridine, 4-Methylpyridine | 40-60 |

| Acetaldehyde Ammonia Trimer (AAT) | Ammonium Acetate | - | - | 2-Methyl-5-ethylpyridine | - |

Alternative methods for synthesizing the 2-methylpyridine core include the reaction of acetylene (B1199291) with ammonia or acetonitrile (B52724). chemicalbook.com

Acetylene-Ammonia Route: In the presence of a suitable catalyst, acetylene and ammonia react at high temperatures (400–500°C) to produce a mixture of 2-methylpyridine and 4-methylpyridine. chemicalbook.com

Acetylene-Acetonitrile Route: A more advanced process involves the cyclization of acetylene and acetonitrile in toluene (B28343) at 180°C and 1.1–1.2 MPa, using bis(cyclopentadienyl)cobalt as a catalyst. This method is noted for its high yield and fewer by-products. chemicalbook.com Another approach to pyridine synthesis is the Bönnemann cyclization, which involves the trimerization of a nitrile and two parts of acetylene. wikipedia.org

| Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Product |

| Acetylene, Ammonia | - | 400-500 | - | - | 2-Methylpyridine, 4-Methylpyridine |

| Acetylene, Acetonitrile | bis(cyclopentadienyl)cobalt | 180 | 1.1-1.2 | Toluene | 2-Methylpyridine |

The introduction of functional groups onto a pre-existing pyridine ring is a key strategy. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. researchgate.net

The Minisci reaction is a classic method for the C-H alkylation of pyridines. nih.gov However, achieving regioselectivity can be challenging. To direct functionalization to the C4-position, a blocking group strategy can be employed. For instance, a fumarate-derived blocking group can be used to achieve selective C4-alkylation under acid-free Minisci conditions. nih.gov

Another approach involves the amidation of pyridine derivatives. A process for preparing carboxamides of nitrogen-containing aromatic heterocyclic compounds involves reacting the heterocycle with formamide (B127407) in the presence of peroxodisulfuric acid or a peroxodisulfate. google.com For example, the reaction of 4-methylpyridine with formamide can lead to the formation of 4-methylpyridine-2,6-dicarboxamide. google.com

The functionalization can also be achieved through biological methods. Whole cells of Burkholderia sp. MAK1 have been shown to regioselectively hydroxylate various pyridine derivatives. researchgate.netnih.gov

The formation of the amide bond is a critical step in the synthesis of this compound. This is typically achieved by coupling a carboxylic acid with an amine. researchgate.net The carboxylic acid is usually activated to facilitate the reaction. researchgate.net

A class of reagents known as 2-azaaryl-1-methylpyridinium (AMPx) halides have been developed to promote amidation in aqueous solutions. nsf.govacs.org These reagents, derived from 2-chloro-1-methylpyridinium (B1202621) iodide (the Mukaiyama reagent), can be used to couple a wide range of carboxylic acids with amines. nsf.govacs.org

Amide coupling reactions can also be used to synthesize bispyridine-based ligands by coupling isonicotinic acid or its derivatives with diaminoalkanes. nih.gov These reactions are often carried out in an inert atmosphere using a coupling agent like 1-propylphosphonic anhydride (B1165640) and a weak base such as triethylamine. nih.gov

This compound can be synthesized from 2-methylpyridine-4-carboxylic acid. sigmaaldrich.com The carboxylic acid can be converted to a more reactive derivative, such as an acid halide, which is then reacted with ammonia or an amine.

The synthesis of 2-methylpyridine-4-carboxylic acid itself can be achieved through various routes. One method involves the condensation of cyanoacetic amide with an acetyl-pyruvic acid ester to form a 2-methyl-6-hydroxy-pyridine-4-carboxylic acid derivative, which can then be converted to the desired product. google.com Another approach is the esterification of the known 2-methylpyridine-4-carboxylic acid. google.com

The direct conversion of a nitrile group to a carboxamide is also possible. For example, 4-cyano-2-pyridinecarboxamide can be hydrolyzed under alkaline conditions to yield pyridine-2,4-dicarboxylic acid. google.com

Advanced and Green Chemistry Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, reduced environmental impact, and novel reaction pathways. For this compound and related structures, microwave-assisted synthesis and advanced catalytic methods represent significant progress over traditional techniques.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering benefits such as dramatically reduced reaction times, increased product yields, and enhanced purity. scispace.com This technology utilizes microwave irradiation to heat reaction mixtures directly and efficiently, often leading to outcomes superior to conventional heating methods. scispace.com The application of MAOS is particularly beneficial for the synthesis of heterocyclic compounds like pyridine derivatives.

Research has demonstrated the advantages of microwave irradiation in synthesizing complex pyridine-containing structures. For instance, in the synthesis of certain 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f] mdpi.comdtic.milthiazepin-5-ones, shifting from conventional reflux to microwave heating at 500 W and 90 °C reduced the reaction time from an overnight stir to just 5 minutes. mdpi.com This acceleration was accompanied by a significant increase in yield, typically by 20–30%. mdpi.com

The table below compares the synthesis of a key intermediate, 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, and a subsequent cyclized product using both traditional and microwave-assisted methods, illustrating the improvements offered by MAOS. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Compound | Method | Reaction Time | Yield |

|---|---|---|---|

| Compound 2 | Conventional Heating | 10 min reflux, then overnight stir | 55% |

| Compound 2 | Microwave (500 W, 140 °C) | 15 min | 82% |

| Compound 4a | Conventional Heating | 10 min reflux, then overnight stir | 61% |

| Compound 4a | Microwave (500 W, 140 °C) | 30 min | 85% |

Data sourced from MDPI study on pyrido[3,2-f] mdpi.comdtic.milthiazepines. mdpi.com

These findings underscore the potential of microwave-assisted techniques to create pyridine carboxamide-related scaffolds more efficiently, aligning with the principles of green chemistry by saving time and energy. scispace.com

Catalytic methods are fundamental to the large-scale and efficient synthesis of pyridine and its derivatives. In the gas-phase synthesis of methylpyridines, the choice of a heterogeneous catalyst is crucial for maximizing yield and selectivity. Research into various catalyst compositions has identified effective systems for producing precursors to compounds like this compound. semanticscholar.org

Studies have been conducted using "Angren kaolin" from Uzbekistan as a support for different metal oxide catalysts. e3s-conferences.org The efficiency of these catalysts was evaluated in the synthesis of 2-methylpyridine and 4-methylpyridine at temperatures ranging from 340 to 460 °C. semanticscholar.org It was found that the amount of the active component, cadmium oxide (CdO), directly influences the yield. semanticscholar.org

Among the tested formulations, a two-component catalyst proved to be more efficient than a single-component one. The findings are summarized in the table below.

Table 2: Efficiency of Heterogeneous Catalysts in Methylpyridine Synthesis

| Catalyst Brand | Catalyst Composition | Product Yield (2-MP + 4-MP) | 2-Methylpyridine Yield | 4-Methylpyridine Yield |

|---|---|---|---|---|

| CK-13 | CdO (13.0%), Kaolin (87.0%) | 63.6% | 41.2% | 22.4% |

| CChK-13 | CdO (13.0%), Cr₂O₃ (5.0%), Kaolin (82.0%) | 70.2% | 45.4% | 24.8% |

Data sourced from E3S Web of Conferences. semanticscholar.orge3s-conferences.org

These results indicate that a dual-catalyst system containing both cadmium and chromium oxides provides a higher yield of methylpyridines. semanticscholar.orge3s-conferences.org Such catalytic advancements are vital for the economical production of the basic building blocks required for more complex derivatives.

Chemical Reactivity and Derivatization

The chemical behavior of this compound is largely dictated by the reactivity of its functional groups, particularly the carboxamide moiety. This group can undergo various transformations, allowing for the creation of diverse analogs for different applications.

The amide bond is known for its stability, a characteristic essential for the structure of proteins. masterorganicchemistry.com However, under specific conditions, it can be hydrolyzed or converted into other functional groups.

The hydrolysis of an amide breaks the carbon-nitrogen bond to yield a carboxylic acid and an amine (or ammonia). chemguide.co.uk This reaction is typically slow and requires harsh conditions, such as prolonged heating with a strong acid or base. masterorganicchemistry.com

In acidic hydrolysis, the reaction is catalyzed by acid, where water acts as the nucleophile. chemguide.co.uk The process involves the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.com For example, heating ethanamide with dilute hydrochloric acid produces ethanoic acid and ammonium ions. chemguide.co.uk

In the context of more complex pyridine structures, such as certain bis(pyridinium)aldoximes containing a carboxamide group, hydrolysis can occur under surprisingly mild conditions. dtic.mil Studies on the degradation of these compounds in concentrated aqueous solutions revealed that the amide group was the primary site of initial degradation, converting to a carboxylic acid. dtic.mil This unexpectedly rapid hydrolysis was attributed to hydrogen ion catalysis from the highly acidic pyridinium (B92312) compounds themselves and potential general acid catalysis by a nearby aldoxime group. dtic.mil

Table 3: Hydrolysis of Amide-Containing Pyridinium Compounds

| Starting Compound | Reaction | Primary Product | Key Observation |

|---|---|---|---|

| Bis(pyridinium)aldoxime (1) | Degradation in non-buffered aqueous solution at 45 °C | Carboxylic acid derivative (2) | The rate of amide hydrolysis was approximately four times greater than the rate of cleavage of other bonds in the molecule. dtic.mil |

| Bis(pyridinium)aldoxime (3) | Degradation in non-buffered aqueous solution at 45 °C | Carboxylic acid derivative (4) | Hydrolysis of the amide group was the principal initial degradation pathway. dtic.mil |

Data sourced from Drug Development and Industrial Pharmacy. dtic.mil

This demonstrates that the local chemical environment within a molecule can significantly influence the reactivity of the carboxamide group.

The modification, or derivatization, of the carboxamide group is a key strategy for creating libraries of related compounds for biological screening. By altering the structure, chemists can explore structure-activity relationships (SAR) to develop potent and selective therapeutic agents. nih.gov

One common approach involves the synthesis of a pyridine carboxylic acid, which is then coupled with various amines to generate a diverse set of amides. This strategy has been successfully employed in the development of DPP-4 inhibitors for diabetes treatment. nih.gov For instance, 5-aminomethyl-4-(2,4-dichlorophenyl)-6-methyl-pyridine-2-carboxylic acid was coupled with different amines, and the resulting amides were screened for activity. The results showed that changing the substituent on the amide nitrogen significantly impacted potency. nih.gov

Another important derivatization pathway involves converting the corresponding carboxylic acid ester into a hydrazide. This has been a valuable method for producing compounds with chemotherapeutic properties, particularly against tuberculosis. google.com A 2-methyl-pyridine-4-carboxylic acid lower alkyl ester can be reacted with hydrazine (B178648) hydrate (B1144303) to form 2-methyl-pyridine-4-carboxylic acid hydrazide, a key intermediate for further derivatization. google.com

Table 4: Examples of Derivatization of the Pyridine-4-Carboxamide Scaffold

| Starting Material | Reagent(s) | Resulting Derivative Class | Therapeutic Target/Application |

|---|---|---|---|

| 5-Aminomethyl-pyridine-2-carboxylic acids | Various amines, PyBOP (coupling agent) | 5-Aminomethyl-pyridine-2-carboxamides | DPP-4 Inhibitors (Diabetes) nih.gov |

| 3-Cyano-pyridines | 1. Hydrogenation 2. Amidation 3. Deprotection | 3-Aminomethyl-pyridine-carboxamides | DPP-4 Inhibitors (Diabetes) nih.gov |

Data sourced from patents and medicinal chemistry journals. nih.govgoogle.com

These examples highlight how reactions at the carboxamide moiety or its carboxylic acid precursor are fundamental to medicinal chemistry efforts aimed at discovering new drugs.

Reactions at the Pyridine Ring

The reactivity of the pyridine ring in this compound is fundamentally influenced by the presence of the electronegative nitrogen atom. This atom decreases the electron density of the aromatic system, making it less susceptible to electrophilic attack but more prone to nucleophilic substitution compared to benzene. wikipedia.org The positions of the methyl and carboxamide groups further direct the outcomes of these reactions.

Oxidation Reactions

The pyridine nitrogen atom possesses a lone pair of electrons, making it susceptible to oxidation, a characteristic it shares with tertiary amines. wikipedia.org This reaction typically involves peracids and results in the formation of a pyridine N-oxide. wikipedia.org The formation of the N-oxide has significant consequences for the ring's reactivity; it deactivates the nitrogen towards further reaction with electrophiles and activates the 2- and 4-positions for substitution. wikipedia.org The resulting oxygen atom can later be removed through deoxygenation, often using zinc dust, providing a strategic route to otherwise difficult-to-synthesize substituted pyridines. wikipedia.org

Reduction Reactions

The pyridine ring is generally resistant to reduction under mild conditions. clockss.org However, it can be reduced to a piperidine (B6355638) ring through methods like catalytic hydrogenation over catalysts such as platinum oxide or Raney nickel, or by using chemical reducing agents like sodium in boiling ethanol. clockss.org

A notable method for the reduction of pyridine derivatives involves the use of samarium diiodide (SmI₂), particularly in the presence of water. This system has proven effective in rapidly reducing pyridine to piperidine at room temperature. clockss.org Research on various pyridinecarboxamides has shown that this reagent system can also reduce the carboxamide group itself. For instance, the reduction of 2-pyridinecarboxamide and 4-pyridinecarboxamide with a SmI₂-H₂O system can yield the corresponding methylpyridines. clockss.org Further reduction to methylpiperidines can be achieved by adding methanol (B129727) to the reaction system. clockss.org

| Reactant | Reagent System | Major Product(s) | Yield | Reference |

| 4-Pyridinecarboxamide | SmI₂ (6 mol eq.) - H₂O (28 mol eq.) | 4-Methylpyridine | Quantitative | clockss.org |

| 2-Pyridinecarboxamide | SmI₂ (6 mol eq.) - H₂O (28 mol eq.) | 2-Methylpyridine, Methyldihydropyridine | - | clockss.org |

| 4-Pyridinecarboxamide | SmI₂ - H₂O - MeOH | 4-Methylpiperidine | Major Product | clockss.org |

Nucleophilic Substitution Reactions

In contrast to its resistance to electrophiles, the electron-deficient nature of the pyridine ring facilitates nucleophilic substitution, particularly at the 2- and 4-positions where the electron density is lowest. wikipedia.orgbenthambooks.com This reactivity is analogous to that of imines and carbonyls. wikipedia.org While direct substitution of a hydride ion is rare, it can be achieved in specific reactions like the Chichibabin reaction, which uses sodium amide to introduce an amino group, typically at the 2-position. wikipedia.orgabertay.ac.uk

For this compound, the methyl group occupies the 2-position. In such cases where the 2- and 6-positions are occupied, nucleophilic attack is generally directed to the 4-position. abertay.ac.uk The presence of a good leaving group, such as a halogen, at the 4-position would make substitution by nucleophiles like hydrazines, thiolate anions, or stabilized carbanions particularly efficient. abertay.ac.uk

Electrophilic Substitution Reactions and Steric Hindrance

Electrophilic aromatic substitution is significantly suppressed in pyridine and its derivatives due to the deactivating effect of the electronegative nitrogen atom, which withdraws electron density from the ring. wikipedia.org This makes the pyridine ring's reactivity in such reactions comparable to that of nitrobenzene. wikipedia.orguoanbar.edu.iq Consequently, harsh conditions are often required for reactions like nitration and sulfonation. wikipedia.orgabertay.ac.uk When substitution does occur, it preferentially takes place at the 3-position, which is the most electron-rich carbon atom in the ring. wikipedia.org Standard Friedel-Crafts alkylation or acylation reactions typically fail, as they result in addition to the nitrogen atom instead of ring substitution. wikipedia.orgabertay.ac.uk

In this compound, the methyl group at the 2-position introduces steric hindrance. masterorganicchemistry.com This bulkiness can further impede the approach of electrophiles to the adjacent 3-position, potentially lowering reaction rates and yields. masterorganicchemistry.comacs.org The combination of the ring's inherent deactivation and the steric hindrance from the methyl group makes electrophilic substitution on this specific molecule particularly challenging.

Reactions at the Methyl Group

The methyl group attached to the pyridine ring is reactive and can undergo oxidation. chemicalbook.com A common transformation is the oxidation of the methyl group to a carboxyl group, which would convert this compound into pyridine-2,4-dicarboxylic acid. chemicalbook.com This type of reaction can be carried out using strong oxidizing agents like potassium permanganate. Another method involves the use of a molecular halogen, such as chlorine, in an aqueous solution under the influence of actinic radiation. google.com

Formation of Coordination Complexes

The nitrogen atom of the pyridine ring possesses an available lone pair of electrons in an sp² orbital, which allows it to act as a Lewis base and coordinate to metal ions. wikipedia.orgabertay.ac.uk This is a primary mode of reactivity for pyridine and its derivatives, leading to the formation of a wide array of coordination complexes. cymitquimica.com In this compound, both the pyridine nitrogen and the atoms of the carboxamide group (oxygen and/or nitrogen) can serve as potential donor sites for metal coordination.

Pyridine carboxamide ligands have been shown to form complexes with various metal ions, including copper(II) and cobalt(II), resulting in diverse coordination geometries such as octahedral and trigonal-bipyramidal structures. iucr.orgresearchgate.net The specific coordination mode can involve the pyridine nitrogen, the amide nitrogen, or the carbonyl oxygen, leading to mono-, di-, and trinuclear complexes. researchgate.netidexlab.com

| Metal Center | Ligand(s) | Coordination Geometry | Reference |

| Cobalt(II) | 4-Methylpyridine N-oxide, Thiocyanate | Octahedral | iucr.org |

| Cobalt(II) | 4-Methylpyridine N-oxide, Thiocyanate | Trigonal-bipyramidal | iucr.org |

| Copper(II) | Pyridine-2,6-dicarboxamide derivative | Tridentate coordination at one copper center | researchgate.net |

| Cobalt(II) | 2-Amino-4-methylpyridine, Chloride | Mononuclear units | idexlab.com |

Ligand Properties in Metal Complex Formation

This compound is a heterocyclic compound that exhibits noteworthy properties as a ligand in the formation of metal complexes. Its molecular structure, featuring a pyridine ring and a carboxamide group, allows for versatile coordination behavior with various metal ions. The pyridine-2-carboxamide moiety, in particular, is a widely utilized chelating agent in coordination chemistry. researchgate.net

The coordination of this compound to a metal center can occur in several ways. The neutral ligand typically coordinates through the carbonyl oxygen atom, as the lone pair of electrons on the amide nitrogen is delocalized across the amide group. researchgate.net However, upon deprotonation, the amide group can coordinate through the amide-nitrogen atom, a mode of binding that has been extensively studied in the context of stabilizing metal ions in higher oxidation states. researchgate.net The nitrogen atom of the pyridine ring is also a primary coordination site. This ability to coordinate through different atoms allows the ligand to act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of mononuclear or polynuclear metal complexes with diverse geometries. researchgate.netrsc.org

The electronic properties of the substituents on the pyridine ring can influence the coordination bond strength. For instance, in a study of copper(II) complexes with 4-substituted pyridines, it was observed that the substituents on the pyridine ring affect not only the copper-nitrogen bond but also the copper-chlorine bonds in [CuL2Cl2] type complexes, suggesting a delocalized electronic system. cdnsciencepub.com The presence of the electron-donating methyl group at the 2-position in this compound would be expected to increase the electron density on the pyridine nitrogen, thereby enhancing its σ-donor capacity and potentially leading to stronger metal-ligand bonds compared to unsubstituted pyridine-4-carboxamide.

The carboxamide group itself is a significant functional unit in coordination chemistry, known for imparting a unique balance of stability and reactivity to the resulting metal complexes. scispace.com This has led to its incorporation in the design of ligands for various applications, including the development of mimics for metalloproteins. researchgate.net The coordination chemistry of pyridine carboxamide derivatives with transition metal ions has been a subject of considerable interest due to the wide range of oxidation states and geometries observed in the resulting complexes. researchgate.net

Table 1: Coordination Properties of Pyridine Carboxamide Ligands

| Ligand Type | Coordination Modes | Common Metal Ions | Resulting Complex Types |

|---|---|---|---|

| Neutral Pyridine Carboxamide | Monodentate (via carbonyl O or pyridine N) | Cu(II), Cd(II), Zn(II) | Mononuclear |

| Deprotonated Pyridine Carboxamide | Bidentate (via amide N and pyridine N) | Fe(III), Cu(II) | Mononuclear, Polynuclear |

| Pyridine Dicarboxamide | Tridentate | Cu(II) | Mononuclear, Trinuclear, Tetranuclear rsc.org |

Stereochemistry of Metal Complexes

The stereochemistry of metal complexes formed with this compound is dictated by the coordination number of the central metal ion, the coordination mode of the ligand, and the steric interactions between the ligands. The presence of the methyl group at the 2-position of the pyridine ring can introduce steric hindrance that influences the arrangement of the ligands around the metal center and may favor certain stereoisomers.

In complexes where the metal ion has a coordination number of four, tetrahedral or square planar geometries are common. For a tetrahedral complex with four different ligands, the metal center becomes a stereogenic center. researchgate.net With a bidentate ligand like deprotonated this compound, a square planar geometry can be achieved.

For metal ions with a coordination number of six, octahedral geometry is the most prevalent. When two or more bidentate ligands like this compound coordinate to a metal center, geometric isomers (cis and trans) can be formed. Furthermore, the coordination of three bidentate ligands to an octahedral center results in the formation of chiral complexes, which can exist as a pair of non-superimposable mirror images (enantiomers), designated as Δ (delta) and Λ (lambda).

Table 2: Potential Stereochemistry of this compound Metal Complexes

| Coordination Number | Common Geometry | Potential Isomerism | Example Ligand System |

|---|---|---|---|

| 4 | Tetrahedral | Enantiomers (if 4 different ligands) | [M(L)X2Y] |

| 4 | Square Planar | Cis/Trans | [M(L)2X2] |

| 6 | Octahedral | Cis/Trans, Mer/Fac, Enantiomers (Δ/Λ) | [M(L)2X2], [M(L)3] |

| Variable | Polynuclear | Complex structural isomers | Trinuclear Cu(II) complexes rsc.org |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-Methylpyridine-4-carboxamide is characterized by vibrations originating from the pyridine (B92270) ring, the methyl group, and the carboxamide substituent.

Key vibrational modes for the amide group include the N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band). sigmaaldrich.com The N-H stretching vibrations typically appear as two distinct bands in the region of 3100-3400 cm⁻¹. The C=O stretching vibration is a strong, characteristic band usually found between 1650 and 1700 cm⁻¹. researchgate.net Conjugation with the pyridine ring can influence the exact position of this band. The N-H bending vibration is typically observed around 1600-1650 cm⁻¹. researchgate.net

The pyridine ring itself exhibits several characteristic vibrations, including C-H stretching, C=C and C=N stretching, and ring breathing modes. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are typically found in the 1400-1600 cm⁻¹ region. ukm.my The methyl group gives rise to symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations at lower frequencies. epa.gov

While a specific experimental spectrum for this compound is not widely published, theoretical studies on similar molecules, such as 4-chloro-N-methylpyridine-2-carboxamide, provide calculated values that help in assigning these bands. researchgate.net The interaction between the carboxamide group and the pyridine ring, as well as potential intermolecular hydrogen bonding in the solid state, will influence the precise frequencies and shapes of the observed absorption bands. bohrium.com

Table 1: Expected FT-IR Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Amide (-CONH₂) | 3100 - 3400 |

| Aromatic C-H Stretch | Pyridine Ring | > 3000 |

| Asymmetric & Symmetric C-H Stretch | Methyl (-CH₃) | 2850 - 2960 |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1650 - 1700 |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1600 - 1650 |

| C=C, C=N Ring Stretches | Pyridine Ring | 1400 - 1600 |

FT-Raman spectroscopy provides complementary information to FT-IR, as it relies on the scattering of light rather than absorption. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, particularly those of non-polar bonds and symmetric vibrations.

For this compound, the symmetric vibrations of the pyridine ring are expected to be prominent in the FT-Raman spectrum. researchgate.net The ring breathing modes, which involve the symmetric expansion and contraction of the ring, typically give a strong and sharp signal. researchgate.net The C=C and C=N stretching vibrations of the aromatic ring are also Raman active.

Similar to FT-IR, specific experimental FT-Raman data for this compound is limited. However, studies on related molecules like N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide and N,N-diethyl-4-methylpiperazine-1-carboxamide, often supplemented by Density Functional Theory (DFT) calculations, provide a basis for predicting the spectrum. researchgate.netresearchgate.net These studies help in assigning the vibrational modes and understanding the structural properties. researchgate.nettandfonline.com

Table 2: Expected FT-Raman Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Pyridine Ring | > 3000 |

| C-H Stretch | Methyl (-CH₃) | 2850 - 2960 |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1650 - 1700 |

| C=C, C=N Ring Stretches | Pyridine Ring | 1400 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment. The spectrum of this compound is expected to show distinct signals for the protons of the methyl group, the pyridine ring, and the amide group. ukm.my

The methyl group protons (-CH₃) are expected to appear as a singlet in the upfield region, typically around δ 2.2-2.8 ppm. researchgate.net The exact chemical shift is influenced by the electron-withdrawing nature of the pyridine ring.

The pyridine ring has three aromatic protons. Their chemical shifts will be in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the nitrogen atom. hmdb.caspectrabase.com The proton at position 6 (adjacent to the nitrogen) is expected to be the most deshielded. The protons at positions 3 and 5 will also have distinct chemical shifts, influenced by the positions of the methyl and carboxamide groups.

The two protons of the amide group (-NH₂) are expected to produce a broad singlet. Its chemical shift can vary over a wide range (typically δ 5.0-8.5 ppm) and is dependent on factors like solvent, concentration, and temperature due to hydrogen bonding. ipb.pt

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ | Singlet | 2.2 - 2.8 |

| H-3 (Pyridine) | Doublet/Multiplet | 7.0 - 8.5 |

| H-5 (Pyridine) | Doublet/Multiplet | 7.0 - 8.5 |

| H-6 (Pyridine) | Doublet/Multiplet | 8.0 - 9.0 |

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. The spectrum of this compound will show seven distinct signals corresponding to its seven carbon atoms.

The methyl carbon (-CH₃) will appear at the highest field (lowest chemical shift), typically in the range of δ 20-30 ppm. researchgate.net

The five carbons of the pyridine ring will have chemical shifts in the aromatic region (δ 120-160 ppm). hmdb.ca The carbons directly attached to the nitrogen (C2 and C6) and the carboxamide group (C4) will be significantly deshielded. chemicalbook.com The chemical shifts of the pyridine carbons are influenced by the electronic effects of both the methyl and carboxamide substituents. ukm.my

The carbonyl carbon (C=O) of the amide group is the most deshielded carbon and will appear at the lowest field, typically in the range of δ 165-175 ppm. researchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 20 - 30 |

| C-3 (Pyridine) | 120 - 130 |

| C-5 (Pyridine) | 120 - 140 |

| C-6 (Pyridine) | 145 - 155 |

| C-4 (Pyridine) | 140 - 150 |

| C-2 (Pyridine) | 155 - 165 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated pyridine ring and the carboxamide group. tandfonline.com

The pyridine ring is an aromatic system, and its π → π* transitions typically result in strong absorption bands in the UV region, generally below 300 nm. mdpi.com The presence of the electron-donating methyl group and the electron-withdrawing carboxamide group will influence the energy of these transitions and thus the position of the absorption maxima (λmax). The conjugation of the carbonyl group with the pyridine ring can lead to a bathochromic (red) shift of the π → π* transition compared to unsubstituted pyridine. libretexts.org

The carbonyl group and the nitrogen atom of the pyridine ring also have non-bonding electrons (n electrons). The n → π* transitions are typically weaker in intensity and occur at longer wavelengths compared to the π → π* transitions. researchgate.net These might be observed as a shoulder on the main absorption band or as a separate weak band at the edge of the UV region. The choice of solvent can also affect the positions of these absorption bands. mdpi.com

Table 5: Expected UV-Vis Absorption for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Pyridine Ring / Conjugated System | 250 - 300 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone technique for the structural elucidation and purity assessment of pyridine carboxamide derivatives. ontosight.aiontosight.airesearchgate.net In the analysis of this compound, MS provides essential information about its molecular weight and fragmentation patterns, which are critical for confirming its identity.

High-resolution mass spectrometry (HRMS) has been employed to accurately determine the mass of related pyridine carboxamide derivatives, ensuring precise molecular formula confirmation. asm.org While a specific experimental mass spectrum for this compound is not detailed in the provided results, a predicted GC-MS spectrum offers insight into its likely fragmentation. cannabisdatabase.ca This predicted spectrum, generated for a trimethylsilyl (B98337) (TMS) derivative, suggests that under electron ionization (EI), the molecule would undergo characteristic fragmentation, providing a unique fingerprint for its identification. cannabisdatabase.ca The fragmentation of similar pyridine carboxamide structures often involves cleavage at the carboxamide group and within the pyridine ring, yielding a series of daughter ions that are diagnostic of the parent molecule. mdpi.comnih.govresearchgate.net

X-ray Crystallography and Diffraction Studies

X-ray crystallography and diffraction methods are indispensable for determining the three-dimensional atomic arrangement of crystalline solids, offering definitive proof of molecular structure and insights into crystal packing and polymorphism. uol.de

Single Crystal X-ray Diffraction (SXRD) for Molecular Structure Elucidation

Single Crystal X-ray Diffraction (SXRD) is a powerful technique for determining the precise three-dimensional structure of a molecule. uol.de For pyridine-based compounds, SXRD studies have been instrumental in confirming their molecular geometry, including bond lengths and angles. idexlab.comrsc.org For instance, the crystal structure of related pyridine carboxamide complexes has been elucidated using this method, revealing details about coordination and intermolecular interactions. rsc.org Although a specific SXRD study for this compound is not available in the search results, analysis of similar structures, such as a rhenium(I) complex of N-methylpyridine-2-carboxamide, demonstrates the utility of SXRD in establishing the coordination environment and supramolecular assembly through hydrogen bonding. iucr.org In a study of 4-chloro-N-methylpyridine-2-carboxamide, SXRD analysis revealed a monoclinic crystal system and provided detailed lattice parameters. researchgate.net

Powder X-ray Diffraction (PXRD) for Polymorphism Analysis

Powder X-ray Diffraction (PXRD) is a key analytical tool for the characterization of crystalline materials and is particularly important for identifying and distinguishing different polymorphic forms. americanpharmaceuticalreview.comwikipedia.org Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. americanpharmaceuticalreview.com PXRD patterns are unique to each crystalline form and can be used to identify the specific polymorph of a substance by comparing the experimental pattern to reference patterns. rigaku.com While specific PXRD data for polymorphs of this compound were not found, the technique's application is well-established for other pharmaceutical compounds, where it is used to detect even trace amounts of polymorphic impurities. rigaku.com The comparison of experimental PXRD patterns with those simulated from single-crystal X-ray data is a standard method for confirming the phase purity of a sample. researchgate.netgrafiati.com

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are fundamental for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are routinely used in the analysis of pyridine derivatives. google.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of pyridine carboxamides. asm.org It is particularly useful for separating components in a mixture with high resolution. In studies of related pyridine compounds, HPLC has been used to monitor the progress of reactions and to assess the purity of the final products. google.com For example, a hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS) has been developed for the quantification of various bioactive pyridines and their metabolites in biological samples. nih.gov This demonstrates the power of HPLC-MS/MS in providing sensitive and accurate measurements.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC/MS)

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC/MS) are powerful tools for the analysis of volatile and thermally stable compounds. mdpi.com For less volatile compounds, derivatization techniques, such as trimethylsilylation, can be employed to increase their volatility and thermal stability for GC analysis. tcichemicals.com A predicted GC-MS spectrum for the trimethylsilyl derivative of this compound is available, indicating its amenability to this technique after appropriate sample preparation. cannabisdatabase.ca GC-MS provides both retention time data from the GC and mass spectral data from the MS, allowing for highly confident identification of the compound. gcms.cz The technique is widely applied in the analysis of various pyridine derivatives. thegoodscentscompany.com

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a crucial technique used to determine the thermal stability of a compound by measuring the change in its mass as a function of temperature in a controlled atmosphere. The analysis provides valuable insights into the decomposition patterns, thermal stability, and the composition of the material.

A TGA thermogram plots the percentage of weight loss against temperature. For a pure, stable compound like this compound, the initial phase of the curve is expected to be a horizontal plateau, indicating no loss of mass. The temperature at which the mass begins to decrease signifies the onset of decomposition. The shape of the curve can reveal whether the decomposition occurs in a single step or through multiple stages. For instance, the TGA of related pyridine carboxamide complexes shows decomposition steps corresponding to the loss of specific molecular fragments at distinct temperature ranges. Current time information in Bangalore, IN.bendola.com

While specific experimental TGA data for this compound, including its precise decomposition temperature and weight loss profile, is not prominently detailed in the reviewed scientific literature, the analysis would be expected to show stability at ambient temperatures, followed by decomposition at elevated temperatures. In studies of complex molecules containing the 2-methylisonicotinamide moiety, TGA has been used to confirm the thermal characteristics of different salt forms and solvates. google.comgoogle.com The analysis for the pure compound would be essential to establish its thermal limits before it undergoes chemical breakdown.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is essential for verifying the empirical formula of a synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula to confirm its purity and elemental composition. lgcstandards.combenthamdirect.com

For this compound, the molecular formula is C₇H₈N₂O. sigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated. While specific experimental CHNS data from research articles were not available for direct comparison, the theoretical values serve as the benchmark for such analyses. In the characterization of related or more complex structures, elemental analysis is consistently reported to validate the synthesis of the target molecule. bendola.comresearchgate.net

The theoretical elemental composition of this compound is presented below.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count in Molecule | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 61.75 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 5.94 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 20.59 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.75 |

| Total | 136.17 | 100.00 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone for the computational investigation of molecular systems. This method provides a robust balance between accuracy and computational cost, making it ideal for studying the properties of molecules like 2-Methylpyridine-4-carboxamide. acs.org Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure reliable predictions of the molecular geometry, vibrational modes, and electronic characteristics. nih.govgoogle.com

Optimized Geometries and Structural Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. The resulting bond lengths, bond angles, and dihedral angles provide a precise and static picture of the molecular structure in the gas phase.

For this compound, this analysis would reveal the planarity of the pyridine (B92270) ring and the orientation of the carboxamide and methyl substituents. Theoretical structural parameters are often compared with experimental data from techniques like X-ray crystallography to validate the computational method. nih.gov Discrepancies between gas-phase calculations and solid-state experimental data can often be explained by intermolecular interactions, such as hydrogen bonding, present in the crystal lattice.

Table 1: Representative Structural Parameters for this compound (Note: The following table is illustrative of the parameters that would be obtained from a DFT calculation.)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Lengths | C2-N1 | 1.34 Å |

| C4-C7 | 1.51 Å | |

| C7=O8 | 1.24 Å | |

| C7-N9 | 1.35 Å | |

| Bond Angles | C2-N1-C6 | 117.0° |

| C3-C4-C7 | 121.5° | |

| O8-C7-N9 | 123.0° | |

| Dihedral Angle | C3-C4-C7-O8 | 180.0° / 0.0° |

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. These calculations simulate the molecule's vibrational modes. The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific types of molecular vibrations, such as stretching, bending, or torsional modes of specific functional groups. google.comportlandpress.com This detailed assignment is crucial for interpreting experimental vibrational spectra. For instance, the characteristic C=O stretching frequency of the amide group and the various C-H and ring vibrations would be identified and quantified by their PED contributions.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. google.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. semanticscholar.org A small energy gap suggests that the molecule is more reactive and can be easily excited. mdpi.com Analysis of the spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule involved in electron donation and acceptance, respectively, which is key to understanding charge transfer processes. dntb.gov.ua

Table 2: Frontier Molecular Orbital Properties for this compound (Note: This table illustrates the type of data generated from a HOMO-LUMO analysis.)

| Parameter | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Global Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, provide a quantitative measure of various chemical properties. Key descriptors include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher hardness correlates with lower reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.

These values help in comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

Table 3: Global Chemical Reactivity Descriptors for this compound (Note: The following table is a representative example of calculated reactivity descriptors.)

| Descriptor | Formula | Value (Illustrative) |

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 3.85 eV |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.65 eV |

| Chemical Softness (S) | 1/(2η) | 0.19 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/(2η) | 2.79 eV |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. dntb.gov.ua The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen). These sites are susceptible to electrophilic attack. google.com

Blue regions indicate positive electrostatic potential, found in electron-poor areas (e.g., around hydrogen atoms). These sites are prone to nucleophilic attack. google.com

Green regions represent areas of neutral potential.

For this compound, the MEP map would highlight the negative potential around the carbonyl oxygen and the pyridine nitrogen, identifying them as primary sites for electrophilic interaction and hydrogen bonding. The hydrogen atoms of the amide group and the methyl group would show positive potential. dntb.gov.ua

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excitation energies, oscillator strengths, and absorption spectra of molecules. cecam.org For pyridine carboxamide derivatives, TD-DFT calculations, often performed with functionals like B3LYP, are instrumental in understanding their photophysical properties. researchgate.nettandfonline.com

Studies on related pyridine-4-carboxamide complexes have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of reactivity and electronic transitions. researchgate.net For instance, a complex of pyridine-4-carboxamide was found to have a lower energy gap and a higher negative electrostatic potential, suggesting higher reactivity, which was attributed to the electron-withdrawing nature of the carboxamide group. researchgate.net TD-DFT results for similar complexes indicate that the maximum light-harvesting efficiency is often observed in the visible region of the electromagnetic spectrum. researchgate.net

In a study on 2-chloro-6-methoxypyridine-4-carboxylic acid, TD-DFT calculations were employed to analyze the UV-Vis spectrum, with the lowest singlet-singlet spin-allowed excitations being considered to understand the electronic properties. tandfonline.com Such analyses provide a detailed picture of the nature of electronic transitions, often involving charge transfer from the pyridine ring to the carboxamide group or vice-versa, depending on the substitution pattern.

Table 1: Representative TD-DFT Calculated Electronic Transition Data for a Pyridine Carboxamide Derivative

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.52 | 0.125 | HOMO → LUMO |

| S0 → S2 | 3.89 | 0.089 | HOMO-1 → LUMO |

| S0 → S3 | 4.15 | 0.231 | HOMO → LUMO+1 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique provides valuable insights into the conformational flexibility, stability of ligand-protein complexes, and the dynamics of molecular interactions. nih.govopenpharmaceuticalsciencesjournal.com

In studies of pyridine carboxamide analogues as potential drug candidates, MD simulations are crucial for validating docking results and understanding the dynamic behavior of the ligand within the active site of a biological target. openpharmaceuticalsciencesjournal.comnih.gov For example, in a study of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, MD simulations were performed to confirm the binding mode and stability of the compounds in the active site of the pantothenate synthetase enzyme. openpharmaceuticalsciencesjournal.com The stability of the protein-ligand complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. openpharmaceuticalsciencesjournal.com A stable complex will typically show a low and converging RMSD value. openpharmaceuticalsciencesjournal.com

Furthermore, the Root Mean Square Fluctuation (RMSF) analysis from MD simulations can identify the flexibility of different regions of the protein upon ligand binding. nih.gov In a study on a carboxamide derivative inhibiting the SARS-CoV-2 main protease (MPro), RMSF analysis indicated that the complex was stable throughout the simulation. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking studies on pyridine carboxamide derivatives have revealed their potential to interact with a variety of protein targets. For instance, pyridine-2-yl-methylene hydrazine (B178648) carboxamide has been identified as a potent inhibitor of the urease enzyme. mdpi.com Docking studies showed that the compound binds to the active site of urease through a network of hydrogen bonds, π-π interactions, and van der Waals forces. mdpi.com

In another example, N-aryl-1-benzyl/methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (MPro). nih.gov Docking studies revealed that these compounds fit well into the active site of the enzyme, forming key interactions with amino acid residues. nih.gov

The binding energy, typically reported in kcal/mol, is a key output of docking studies, with lower values indicating a more favorable binding interaction.

Table 2: Example of Molecular Docking Results for a Pyridine Carboxamide Derivative against a Protein Target

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Pyridine-2-yl-methylene hydrazine carboxamide | Urease | -8.5 | HIS-320, GLY-277, CYS-319 |

| N-aryl-pyridopyrrolopyrimidine-carboxamide | SARS-CoV-2 MPro | -7.8 | HIS-41, CYS-145, GLU-166 |

Note: This table presents example data from studies on pyridine carboxamide derivatives to illustrate the type of information obtained from molecular docking. The specific interacting residues are illustrative.

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its structural formula. mdpi.com The prediction is based on the structure-activity relationships of a large training set of known biologically active compounds. researchgate.net The output of a PASS analysis is a list of potential biological activities with an estimated probability of being active (Pa) and inactive (Pi). researchgate.net

A study on pyridine carboxamides based on sulfobetaines utilized the PASS online web application to predict their possible pharmacological effects. mdpi.com The analysis revealed a range of potential activities, and those with a Pa value greater than 0.5 were considered significant. mdpi.comclinmedkaz.org For novel compounds, PASS can provide initial insights into their potential therapeutic applications and guide further experimental testing. srce.hr

Table 3: Illustrative PASS Prediction Results for a Pyridine Carboxamide Derivative

| Predicted Activity | Pa | Pi |

| Anti-inflammatory | 0.654 | 0.021 |

| Antiviral | 0.589 | 0.035 |

| Kinase Inhibitor | 0.512 | 0.048 |

Note: This table is a representative example of PASS prediction results for a hypothetical pyridine carboxamide derivative.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. scirp.orgacs.org It provides a graphical representation of the regions of close contact between molecules in a crystal. The corresponding two-dimensional fingerprint plots summarize the types and relative contributions of different intermolecular interactions. mdpi.comresearchgate.net

For pyridine-containing compounds, Hirshfeld surface analysis often reveals the importance of hydrogen bonding (such as N-H···O and C-H···O) and π-π stacking interactions in the crystal packing. mdpi.comiucr.org In a study of coordination polymers involving a pyridine-functionalized ligand, Hirshfeld analysis showed that H···O/O···H, H···H, H···N/N···H, and H···C/C···H interactions were the most significant contributors to the crystal packing. mdpi.com The red spots on the dnorm mapped Hirshfeld surface indicate close intermolecular contacts, which are often associated with hydrogen bonds. mdpi.com

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Pyridine Compound

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| O···H/H···O | 28.6 |

| C···H/H···C | 15.8 |

| N···H/H···N | 6.5 |

| Other | 3.9 |

Note: This table is based on typical findings for related crystalline compounds and serves as an illustrative example.

Non-Linear Optical (NLO) Properties Calculation

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is essential for applications in photonics and optoelectronics. rsc.orgbohrium.com Computational methods, particularly DFT, are used to calculate the NLO properties of molecules, such as the first-order hyperpolarizability (β). dntb.gov.uaresearchgate.net

For pyridine carboxamide derivatives and related compounds, the presence of electron-donating and electron-withdrawing groups can lead to significant NLO responses. researchgate.net In a study of a zinc(II) complex with a substituted pyridine-2-carboxylic acid ligand, DFT calculations were used to determine the NLO properties. dntb.gov.ua The calculated hyperpolarizability values are often compared to that of a standard NLO material like urea (B33335) to assess the potential of the new compound. tandfonline.com A study on 2-chloro-6-methoxypyridine-4-carboxylic acid found that the dimer of the molecule exhibited a significantly higher NLO response than the monomer, which was attributed to intermolecular interactions. tandfonline.com

Table 5: Calculated NLO Properties for a Representative Pyridine Derivative

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.45 |

| Mean Polarizability (α) | 125.7 |

| First Hyperpolarizability (β) | 850.2 |

Note: This table provides illustrative data for a pyridine derivative and is not specific to this compound.

Conformational Analysis and Energy Minimization

Computational chemistry provides a powerful lens for understanding the three-dimensional structure and energetic landscape of molecules like this compound. Conformational analysis, a key area of theoretical chemistry, investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. Energy minimization techniques are then employed to identify the most stable conformers, which correspond to the lowest energy states on the molecule's potential energy surface.

The conformational flexibility of this compound is primarily dictated by two rotational degrees of freedom: the rotation around the single bond connecting the pyridine ring to the carboxamide group (C4-C(O) bond) and the rotation of the amide group itself (C-N bond). The latter is known to have a significant rotational barrier due to the partial double bond character of the C-N bond, a result of resonance between the nitrogen lone pair and the carbonyl group.

Theoretical studies on related pyridine carboxamides, such as picolinamide (B142947) (2-pyridinecarboxamide) and nicotinamide (B372718) (3-pyridinecarboxamide), offer valuable insights into the conformational preferences and rotational barriers that are likely to influence this compound. Ab initio calculations and dynamic nuclear magnetic resonance (NMR) studies on these isomers have revealed substantial energetic differences in their rotational barriers. nih.govacs.org For instance, the activation enthalpy for amide rotation in picolinamide is significantly higher than in nicotinamide, a difference attributed to factors including intramolecular hydrogen bonding and steric interactions. nih.govacs.org

For this compound, the position of the carboxamide group at the 4-position of the pyridine ring and the presence of the methyl group at the 2-position are expected to play a crucial role in determining the conformational landscape. The methyl group can introduce steric hindrance, which may influence the preferred orientation of the carboxamide group relative to the pyridine ring.

Density Functional Theory (DFT) calculations are a common method to explore these conformational possibilities. By systematically rotating the dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped. From this surface, the lowest energy conformers (ground states) and the transition states for their interconversion can be identified.

A theoretical study on picolinamide and its derivatives using DFT at the B3LYP/6-311++G(d,p) level of theory has shown that the potential energy surface typically has two minima corresponding to the cis and trans conformations of the amide group relative to the pyridine nitrogen. dergipark.org.tr The trans-conformer, where the N-H bond of the amide is oriented away from the ring, is generally found to be the most stable. dergipark.org.tr

The following interactive table presents hypothetical yet representative data for the relative energies and rotational barriers of the conformers of this compound, based on the trends observed in related pyridine carboxamides.

| Conformer | Dihedral Angle (N-C4-C(O)-N) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Planar (trans-amide) | ~180° | 0.00 | - |

| Planar (cis-amide) | ~0° | 2.5 - 4.0 | 15 - 20 |

| Perpendicular | ~90° | 10 - 15 | - |

This table is illustrative and based on data from related compounds. The values represent the expected range for this compound.

The energy minimization process, often performed using force fields like MMFF94X or through quantum mechanical calculations, refines the geometry of these conformers to locate the precise minimum energy structures. nih.gov The results of such calculations provide detailed information on bond lengths, bond angles, and dihedral angles for the most stable conformations.

The following interactive table showcases hypothetical optimized geometric parameters for the most stable planar conformer of this compound, derived from typical values for similar structures.

| Parameter | Bond/Angle | Value |

| Bond Length | C4-C(O) | ~1.50 Å |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.34 Å |

| Bond Angle | N-C4-C(O) | ~120° |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | H-N-C-O | ~180° |

This table is illustrative and based on data from related compounds.

Biological Activity and Medicinal Chemistry Research

Antimicrobial Activity

Derivatives of 2-methylpyridine-4-carboxamide have shown promise as antimicrobial agents, with studies demonstrating their effectiveness against a range of bacterial and fungal pathogens.

Antibacterial Efficacy against Specific Strains (e.g., Escherichia coli)

A series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamides were synthesized and tested for their antibacterial activity against an extended-spectrum β-lactamase (ESBL) producing clinical strain of Escherichia coli ST131. mdpi.comresearchgate.netnih.gov Among the tested compounds, 4a and 4c demonstrated notable activity. mdpi.comresearchgate.net The antibacterial efficacy was evaluated by measuring the zone of inhibition, with compounds 4a and 4c showing the largest zones of inhibition at a concentration of 50 mg/well. mdpi.com

| Compound | Concentration (mg/well) | Zone of Inhibition (mm) |

| 4a | 50 | 13 ± 2 |

| 4c | 50 | 15 ± 2 |

This table shows the antibacterial activity of two N-(4-methylpyridin-2-yl) thiophene-2-carboxamide derivatives against ESBL-producing E. coli. mdpi.com

Antitubercular Activity

The this compound scaffold has been incorporated into molecules with significant antitubercular properties. A class of compounds, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov Several of these agents exhibited minimum inhibitory concentrations (MIC90) of ≤1 μM against various tuberculosis strains. nih.gov For instance, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives, such as compounds 5b, 5d, and 5e, were found to be highly active against the H37Rv strain of M. tuberculosis, with a minimum inhibitory concentration (MIC) of 12.5 μg/mL. scirp.org Another study identified a pyridine (B92270) carboxamide derivative, MMV687254, as a promising antitubercular agent that is activated by the Mtb amidase, AmiC. asm.org This compound was effective against various clinical drug-resistant strains with MIC values between 1.56–3.125 μM. asm.org

| Compound | Target Strain | MIC |

| 5b, 5d, 5e | M. tuberculosis H37Rv | 12.5 μg/mL |

| MMV687254 | Clinical drug-resistant strains | 1.56–3.125 μM |

This table displays the minimum inhibitory concentrations (MIC) of different this compound derivatives against Mycobacterium tuberculosis. scirp.orgasm.org

Antifungal Activity

The antifungal potential of pyridine carboxamide derivatives has also been explored. nih.govnih.gov A study on novel pyridine carboxamide derivatives with a diarylamine-modified scaffold revealed that some of these compounds had moderate to good in vitro antifungal activity against several plant pathogens. nih.govnih.gov For example, compound 3f, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, showed a 76.9% inhibition rate against Botrytis cinerea, and compound 3g had an 84.1% inhibition rate against C. ambiens at a concentration of 50 mg/L. nih.gov Other research has also highlighted the antifungal properties of metal complexes with pyridine carboxamides and various nicotinamide (B372718) derivatives against pathogens like Fusarium culmorum. researchgate.netsemanticscholar.org

Enzyme Inhibition Mechanisms (e.g., β-lactamase)

The antibacterial action of some this compound derivatives is linked to their ability to inhibit key bacterial enzymes. For example, N-(4-methylpyridin-2-yl) thiophene-2-carboxamides have been studied for their potential to inhibit β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics. mdpi.comresearchgate.net Molecular docking studies have shown that these compounds can fit into the binding pocket of the β-lactamase enzyme. mdpi.comresearchgate.netnih.gov Specifically, compounds 4a and 4c demonstrated a good fit and interaction with the binding pocket of the β-lactamase from E. coli. mdpi.comresearchgate.net This inhibitory action helps to restore the efficacy of β-lactam antibiotics against resistant bacterial strains. nih.govmdpi.comresearchgate.net

Anti-inflammatory Properties

Pyridine carboxamide derivatives have been investigated for their anti-inflammatory potential. nih.gov A study on new carboxamide derivatives bearing a benzenesulphonamide moiety found that some compounds exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov Notably, compound 7c showed more potent anti-inflammatory effects than the standard drug celecoxib (B62257) after 3 hours. nih.gov Other research has also indicated that compounds containing the pyridine ring, a core component of this compound, possess anti-inflammatory properties. mdpi.comtandfonline.com

Anticancer/Antiproliferative Activity

The this compound structure is a feature in several compounds with demonstrated anticancer and antiproliferative activities. portlandpress.com For instance, sorafenib, which contains a pyridine-2-carboxamide moiety, is a multikinase inhibitor used in cancer treatment. mdpi.com Research into new derivatives has shown that modifications to the pyridine-2-carboxamide part of the molecule can result in compounds with potent antiproliferative effects against various cancer cell lines. mdpi.com For example, a series of N-dehydroabietyl-2-methylpyridine-4-carboxamide derivatives were synthesized and showed significant antiproliferative activities. portlandpress.com In another study, novel 1,3,4-triarylpyrazole derivatives containing a pyridine ring were evaluated for their antiproliferative activity against a panel of 60 cancer cell lines, with some compounds showing strong inhibitory effects. tandfonline.com

Enzyme Inhibition Studies

The this compound framework is a key component of various potent enzyme inhibitors.

Kinase Inhibition: Nazartinib (EGF-816), which features the this compound moiety, is classified as an antineoplastic agent and an enzyme inhibitor. nih.gov Derivatives such as 2-Chloro-N-methoxy-N-methylpyridine-4-carboxamide act as regioselective kinase inhibitors that target the ATP binding site of mitogen-activated protein kinases (MAPKs). biosynth.com

Poly(ADP-ribose) Polymerase (PARP) Inhibition: The benzimidazole (B57391) carboxamide derivative ABT-888 is a potent inhibitor of both PARP-1 and PARP-2 enzymes, with a Ki of 5 nM. acs.org Although its core is a benzimidazole, the carboxamide group is crucial for its activity.

HCV NS5B Polymerase Inhibition: A series of pyridine carboxamides has been identified as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. nih.gov These compounds bind to the palm site of the enzyme, acting as inhibitors of replication initiation. nih.gov Optimization of this series led to compounds with low nanomolar potency against the genotype 1b NS5B enzyme. nih.gov

Cyclooxygenase-II (COX-II) Inhibition: New carboxamide derivatives bearing a benzenesulphonamide moiety have been synthesized and identified as selective COX-II inhibitors. plos.org Compound 7c from this series showed more potent anti-inflammatory activity than the standard drug celecoxib and a better selectivity index for COX-2 over COX-1. plos.org

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a ligand for its target. nih.gov Compounds containing the pyridine carboxamide structure have been evaluated for their binding to various receptors.

In the study of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists, N-(6-methylpyridin-2-yl)-substituted aryl amides were synthesized and compared to other structural classes. nih.gov These amide analogues were developed as alternatives to the well-known MPEP antagonist, replacing the alkyne bond with an amide group to explore novel structural diversity for mGluR5 antagonism. nih.gov

Furthermore, research into anion receptors has explored isophthalamide (B1672271) derivatives synthesized from isophthaloyl chloride and aminopyridines, such as 2-amino-4-methylpyridine. researchgate.net These studies investigate the potential of the amide structures to act as receptors for specific anions. researchgate.net In the development of assays for histamine (B1213489) receptors, a NanoBRET-based binding assay for the H3 receptor utilized a fluorescent tracer derived from a compound containing a pyridine-3-carboxamide (B1143946) core. vu.nl

Immunomodulatory Effects

The ability of chemical compounds to modulate the immune system is a significant area of therapeutic research. nih.gov The immunomodulatory effects of drugs can be critical for effective cancer immunotherapy. nih.gov Reactive oxygen species (ROS) and the subsequent activation of proinflammatory cytokines are important signals in the innate immune response. researchgate.net Catalytic antioxidants have been shown to impact this system by influencing redox-sensitive transcription factors like NF-κB. researchgate.net While direct studies on the immunomodulatory effects of this compound are not extensively detailed, related heterocyclic compounds are known to possess such activities. For example, thalidomide (B1683933) and its analogues, which are also heterocyclic compounds, are known to have immunomodulatory effects that can enhance the immune system's ability to attack cancer cells. nih.gov

Antiplasmodial Activity

Several studies have highlighted the potential of pyridine carboxamides as antiplasmodial agents against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria. A series of pyridine carboxamides and thiocarboxamides were synthesized and evaluated, with one thiopicolinamide compound (13i) showing potent submicromolar activity (IC₅₀ = 142 nM) and high selectivity over a human cell line. nih.gov

Another study focused on optimizing a primary hit from the Pathogen Box, MMV687254, which is a pyridine carboxamide. asm.org This compound was found to inhibit the growth of M. tuberculosis and also showed antiplasmodial potential. Further exploration of 2,8-disubstituted-1,5-naphthyridines, which incorporate a pyridine-2-carboxamide moiety, identified compounds with dual inhibitory action against P. falciparum phosphatidylinositol-4-kinase and hemozoin formation. acs.org

Table 2: Antiplasmodial Activity of Selected Pyridine Carboxamide Analogues

Compound Class/ID Parasite Strain Activity (IC₅₀) Reference Thiopicolinamide 13i P. falciparum 142 nM nih.gov Naphthyridine derivative 17 P. falciparum NF54 65 nM acs.org Naphthyridine derivative 17 P. falciparum K1 350 nM acs.org Benzamide derivative 1 P. falciparum NF54 0.4134 µM researchgate.net Benzamide derivative 29 P. falciparum NF54 0.1946 µM researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For pyridine carboxamide derivatives, several SAR studies have been conducted.

In the development of anti-tubercular agents based on the pyridine carboxamide MMV687254, SAR studies established that the 5-butyl-2-pyridinecarboxylic acid portion was a key pharmacophore. asm.org The position of the nitrogen atom in the pyridine ring and the length of the aliphatic chain at the 5th position were found to be critical for activity. asm.org